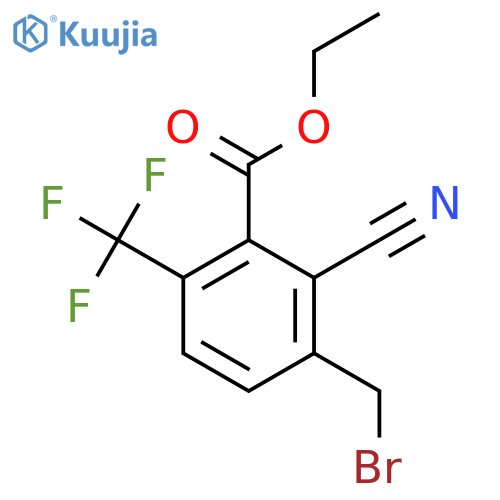

Cas no 1805590-90-2 (Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate)

1805590-90-2 structure

商品名:Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate

CAS番号:1805590-90-2

MF:C12H9BrF3NO2

メガワット:336.104573011398

CID:4947957

Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate

-

- インチ: 1S/C12H9BrF3NO2/c1-2-19-11(18)10-8(6-17)7(5-13)3-4-9(10)12(14,15)16/h3-4H,2,5H2,1H3

- InChIKey: VUSXQEJYOYZNAB-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C(F)(F)F)=C(C(=O)OCC)C=1C#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 50.1

Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017517-1g |

Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate |

1805590-90-2 | 97% | 1g |

1,519.80 USD | 2021-06-18 |

Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1805590-90-2 (Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量